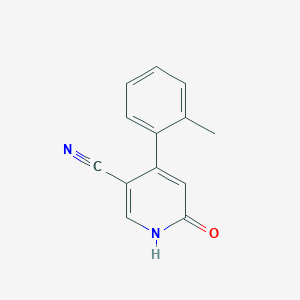

6-Hydroxy-4-o-tolyl-nicotinonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxy-4-o-tolyl-nicotinonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Hydroxy-4-o-tolyl-nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization reactions of substituted acrylonitriles or acid-catalyzed hydrolysis of pre-functionalized intermediates. For example, analogous nicotinonitriles are synthesized via condensation of aryl aldehydes with cyanoacetamide derivatives under reflux in ethanol, followed by cyclization with ammonium acetate . Reaction parameters like temperature (80–100°C), solvent polarity, and catalyst choice (e.g., piperidine or acetic acid) significantly affect yield and purity. Optimization via factorial design (e.g., varying molar ratios and time) is recommended to balance steric and electronic effects from the o-tolyl substituent .

Q. How is this compound characterized using spectroscopic techniques such as NMR and X-ray crystallography?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent orientation. For example, the hydroxyl proton (6-OH) typically appears as a broad singlet near δ 10–12 ppm in DMSO-d₆, while aromatic protons from the o-tolyl group show splitting patterns consistent with ortho-substitution (e.g., doublets near δ 7.2–7.8 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving structural ambiguities. Disorder in the hydroxy or nitrile groups may require constrained refinement or twin modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic disorder) during structural elucidation?

- Methodological Answer :

- NMR anomalies : Cross-validate with 2D techniques (COSY, HSQC) to confirm coupling networks. For example, unexpected deshielding in the nicotinonitrile ring may arise from intramolecular H-bonding between the hydroxy and nitrile groups, altering electronic environments .

- Crystallographic disorder : Use SQUEEZE (in PLATON) to model solvent-occupied voids or apply twin-law corrections in SHELXL. For dynamic disorder (e.g., rotating o-tolyl groups), multi-conformational refinement is advised .

Q. What experimental strategies optimize the bioactivity of this compound derivatives while minimizing synthetic byproducts?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position to enhance electrophilicity, as seen in bioactive analogs .

- Byproduct mitigation : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers. Monitor reactions via TLC or LC-MS to terminate at optimal conversion .

Q. How can theoretical frameworks guide the design of this compound-based catalysts or ligands?

- Methodological Answer :

- DFT calculations : Model electron density maps to predict coordination sites (e.g., nitrile N or hydroxy O as Lewis bases). For example, frontier molecular orbital (FMO) analysis can identify reactive centers for ligand-metal interactions .

- Experimental validation : Synthesize Pd(II) or Ru(II) complexes and characterize via IR (νC≡N ~2200 cm⁻¹) and cyclic voltammetry to confirm redox activity .

属性

CAS 编号 |

825637-99-8 |

|---|---|

分子式 |

C13H10N2O |

分子量 |

210.23 g/mol |

IUPAC 名称 |

4-(2-methylphenyl)-6-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c1-9-4-2-3-5-11(9)12-6-13(16)15-8-10(12)7-14/h2-6,8H,1H3,(H,15,16) |

InChI 键 |

VWDOSWIUAFHHQM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=CC=C1C2=CC(=O)NC=C2C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。